molecular formula C16H31NO4Si B13343405 (R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

(R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

Cat. No.: B13343405
M. Wt: 329.51 g/mol
InChI Key: UIIIAHUXNIKHEH-CYBMUJFWSA-N
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Description

®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a piperidine derivative as the starting material, which undergoes a series of reactions to introduce the tert-butyl, tert-butyldimethylsilyl, and carboxylate groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the tert-butyldimethylsilyl group with another functional group .

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in biological processes .

Medicine

In medicinal chemistry, ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used as a protecting group in organic synthesis.

    tert-Butyldimethylsilyl trifluoromethanesulfonate: Another protecting group with different reactivity.

    tert-Butyldimethylsilyl glycidyl ether: Used in the synthesis of epoxy resins.

Uniqueness

®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is unique due to its combination of functional groups and stereochemistry. This makes it particularly valuable in applications requiring specific structural features and reactivity patterns .

Properties

Molecular Formula

C16H31NO4Si

Molecular Weight

329.51 g/mol

IUPAC Name

tert-butyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3/t13-/m1/s1

InChI Key

UIIIAHUXNIKHEH-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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